molecular formula C22H23ClN4O3 B450550 2-(2-chlorophenoxy)-N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide

2-(2-chlorophenoxy)-N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide

Cat. No.: B450550
M. Wt: 426.9g/mol
InChI Key: WHRVRWRPFVKPIO-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide is a complex organic compound that features a combination of chlorophenoxy, pyrazole, and methoxybenzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide typically involves multiple stepsThe final step involves the condensation of the intermediate with 4-methoxybenzylideneacetohydrazide under acidic or basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-chlorophenoxy)-N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    2-(2-chlorophenoxy)acetohydrazide: Lacks the pyrazole and methoxybenzylidene groups.

    N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide: Lacks the chlorophenoxy group.

Uniqueness

The uniqueness of 2-(2-chlorophenoxy)-N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H23ClN4O3

Molecular Weight

426.9g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-[3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C22H23ClN4O3/c1-15-10-16(2)27(26-15)13-18-11-17(8-9-20(18)29-3)12-24-25-22(28)14-30-21-7-5-4-6-19(21)23/h4-12H,13-14H2,1-3H3,(H,25,28)/b24-12+

InChI Key

WHRVRWRPFVKPIO-WYMPLXKRSA-N

SMILES

CC1=CC(=NN1CC2=C(C=CC(=C2)C=NNC(=O)COC3=CC=CC=C3Cl)OC)C

Isomeric SMILES

CC1=CC(=NN1CC2=C(C=CC(=C2)/C=N/NC(=O)COC3=CC=CC=C3Cl)OC)C

Canonical SMILES

CC1=CC(=NN1CC2=C(C=CC(=C2)C=NNC(=O)COC3=CC=CC=C3Cl)OC)C

Origin of Product

United States

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